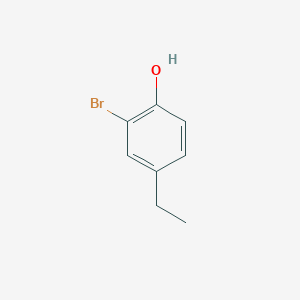

2-Bromo-4-ethylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVFMOSJCDSLCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586378 | |

| Record name | 2-Bromo-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64080-15-5 | |

| Record name | 2-Bromo-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromo-4-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Bromo-4-ethylphenol, a halogenated aromatic compound of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its physicochemical properties, spectroscopic characteristics, and synthetic methodologies. Due to the limited availability of experimentally determined data for certain properties, this guide incorporates high-quality predicted values and data from structurally analogous compounds to offer a thorough profile. Detailed experimental protocols for synthesis and characterization are also presented to facilitate further research and application.

Chemical Structure and Identification

This compound is a substituted phenol (B47542) featuring a bromine atom at the ortho position and an ethyl group at the para position relative to the hydroxyl group. This substitution pattern influences its electronic properties, reactivity, and potential biological activity.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 64080-15-5 | [1][2] |

| Molecular Formula | C₈H₉BrO | [1][2] |

| SMILES | CCC1=CC(=C(C=C1)O)Br | [1] |

| InChIKey | XAVFMOSJCDSLCQ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and for predicting its behavior in biological systems. While experimental data for some properties are scarce, a combination of published data for structural analogs and computational predictions provides a reliable profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source & Notes |

| Molecular Weight | 201.06 g/mol | [1][2] |

| Appearance | Clear oil | [3] |

| Melting Point | No experimental data available | |

| Boiling Point | No experimental data available | Data for 2-Bromo-4-methylphenol (B149215): 213-214 °C |

| Density | No experimental data available | Data for 2-Bromo-4-methylphenol: 1.547 g/mL at 25 °C |

| Solubility | Sparingly soluble in water | Inferred from general properties of phenols. |

| XLogP3 | 3.1 | [1] |

| PSA (Polar Surface Area) | 20.2 Ų | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Below are the key spectroscopic data, including ¹H NMR, and references to typical ranges for ¹³C NMR, IR, and Mass Spectrometry based on its structural motifs.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) data provides detailed information about the hydrogen atoms in the molecule.

Table 3: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -CH₃ | 1.20 | triplet | 7.6 |

| -CH₂- | 2.58 | quartet | 7.5 |

| Ar-H | 6.93 | doublet | 8.3 |

| Ar-H | 7.03 | doublet of doublets | 8.3, 2.4 |

| Ar-H | 7.28 | doublet | 2.4 |

| -OH | 5.36 | singlet | - |

| Solvent: CDCl₃, Frequency: 400 MHz[3] |

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Notes |

| -CH₃ | ~15 | |

| -CH₂- | ~28 | |

| C-Br | ~110-115 | |

| C-H (aromatic) | ~115-135 | |

| C-C₂H₅ (aromatic) | ~138-142 | |

| C-OH (aromatic) | ~150-155 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, and C-Br bonds, as well as aromatic C=C stretching.

Table 5: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200-3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |

| C-O stretch (phenol) | 1200-1260 | Strong |

| C-Br stretch | 500-600 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 6: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Notes |

| 200/202 | [M]⁺ | Molecular ion peak with characteristic bromine isotope pattern. |

| 185/187 | [M - CH₃]⁺ | Loss of a methyl group. |

| 171/173 | [M - C₂H₅]⁺ | Loss of an ethyl group. |

| 121 | [M - Br]⁺ | Loss of the bromine atom. |

Synthesis and Purification

This compound is typically synthesized via the electrophilic bromination of 4-ethylphenol (B45693). Several methods have been reported, varying in the choice of brominating agent and reaction conditions.

Experimental Protocol: Bromination of 4-ethylphenol using Br₂

This protocol describes a common method for the synthesis of this compound.

Materials:

-

4-ethylphenol

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Bromine (Br₂)

-

1 N Sodium hydroxide (B78521) (NaOH) solution

-

Water (H₂O)

-

Hexanes

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-ethylphenol (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 eq) in dichloromethane dropwise to the cooled solution with stirring.

-

After the addition is complete, stir the reaction mixture for an additional 5 minutes at 0 °C.

-

Quench the reaction by the slow addition of 1 N NaOH solution until the reddish-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and dilute with water.

-

Separate the organic layer, and wash it with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc in hexanes) to yield pure this compound.[3]

Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis and purification of this compound.

Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of its three functional components: the hydroxyl group, the aromatic ring, and the bromo substituent.

-

Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a base to form a phenoxide ion. This increases the electron-donating ability of the oxygen, further activating the aromatic ring towards electrophilic substitution. The hydroxyl group can also undergo etherification and esterification reactions.

-

Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and ethyl groups. The directing effects of these groups (ortho, para-directing) and the steric hindrance from the bromo and ethyl groups will influence the regioselectivity of further substitutions.

-

Bromo Substituent: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated by electron-withdrawing groups or under specific reaction conditions (e.g., high temperature and pressure, or with strong nucleophiles). It can also participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile synthetic handle for the introduction of new functional groups.

Stability: this compound is generally stable under standard laboratory conditions. However, like many phenols, it may be sensitive to light and air, potentially leading to oxidation and coloration over time. It should be stored in a cool, dark place in a well-sealed container.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the broader classes of bromophenols and alkylphenols have been investigated for various biological activities.

-

Antimicrobial and Antioxidant Properties: Bromophenols isolated from marine sources have demonstrated significant antimicrobial and antioxidant activities.[4] The presence of the bromine atom and the phenolic hydroxyl group in this compound suggests it may possess similar properties.

-

Endocrine Disruption: Alkylphenols are a known class of endocrine-disrupting chemicals, often acting as xenoestrogens.[5][6] They can mimic the effects of estradiol (B170435) and interact with estrogen receptors, potentially leading to a variety of biological responses.[5] The ethyl group in this compound places it in this category of compounds, warranting further investigation into its potential endocrine-disrupting effects.

Potential Signaling Pathway Involvement: Based on the activities of related compounds, this compound could potentially modulate various signaling pathways. For instance, the estrogenic effects of alkylphenols are mediated through estrogen receptors, which can trigger a cascade of downstream signaling events.

Caption: A hypothetical signaling pathway illustrating the potential estrogenic action of this compound.

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on the known hazards of similar compounds like 2-bromo-4-methylphenol and other halogenated phenols, appropriate safety precautions should be taken.

-

Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with respiratory protection.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate with a rich chemical profile. While there are gaps in the experimentally determined physicochemical data, this guide provides a comprehensive overview based on available information and predictions for structurally related compounds. The detailed synthetic protocol and spectroscopic information serve as a practical resource for researchers. Further investigation into the biological activities of this compound, particularly its potential as an antimicrobial, antioxidant, and endocrine-disrupting agent, is warranted to fully explore its applications in medicinal chemistry and drug development.

References

- 1. This compound | C8H9BrO | CID 16641252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds [mdpi.com]

- 5. Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Environmental estrogenic effects of alkylphenol ethoxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-ethylphenol from 4-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-ethylphenol from 4-ethylphenol (B45693), a key intermediate in the development of various pharmaceutical compounds. This document details the underlying reaction mechanism, experimental protocols, and physicochemical properties of the involved compounds, presented in a clear and structured format to support research and development activities.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of the reactant, 4-ethylphenol, and the product, this compound, is provided below for easy comparison and characterization.

| Property | 4-ethylphenol | This compound |

| Molecular Formula | C₈H₁₀O | C₈H₉BrO |

| Molecular Weight | 122.16 g/mol | 201.06 g/mol |

| Appearance | Colorless to white crystalline solid | Clear oil or white to off-white crystalline powder |

| Melting Point | 40-42 °C | Not available (often isolated as an oil) |

| Boiling Point | 218-219 °C | Not available |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.07 (d, J=8.4 Hz, 2H, Ar-H), 6.77 (d, J=8.4 Hz, 2H, Ar-H), 4.85 (s, 1H, -OH), 2.59 (q, J=7.6 Hz, 2H, -CH₂-), 1.20 (t, J=7.6 Hz, 3H, -CH₃) | δ 7.28 (s, 1H, Ar-H), 7.03 (d, J=8.3 Hz, 1H, Ar-H), 6.93 (d, J=8.3 Hz, 1H, Ar-H), 5.36 (s, 1H, -OH), 2.58 (q, J=7.5 Hz, 2H, -CH₂-), 1.20 (t, J=7.6 Hz, 3H, -CH₃)[1] |

| ¹³C NMR (CDCl₃, 25 MHz) | δ 153.05, 136.76, 128.98, 115.39, 27.98, 15.78 | Not available |

Reaction Mechanism and Experimental Workflow

The synthesis of this compound proceeds via an electrophilic aromatic substitution reaction. The hydroxyl group of 4-ethylphenol is a strong activating group, directing the incoming electrophile (bromonium ion) to the ortho and para positions. Since the para position is already occupied by the ethyl group, the substitution occurs predominantly at the ortho position.

Figure 1: Reaction mechanism for the bromination of 4-ethylphenol.

The experimental workflow for this synthesis is outlined below, from the initial setup to the final purification of the product.

Figure 2: Experimental workflow for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents:

-

4-ethylphenol

-

Bromine

-

Dichloromethane (CH₂Cl₂)

-

1N Sodium hydroxide (B78521) (NaOH) solution

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Hexanes

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylphenol (1.0 eq) in dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine (1.1 eq) in dichloromethane to the cooled solution of 4-ethylphenol via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional 15 minutes.

-

Quenching: Quench the reaction by slowly adding 1N NaOH solution until the reddish-brown color of bromine disappears.

-

Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water, and then dry it over anhydrous sodium sulfate.

-

Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc in hexanes) as the eluent.

-

Characterization: Collect the fractions containing the desired product and concentrate them to yield this compound as a clear oil. Confirm the structure and purity of the product using NMR spectroscopy.

Safety Precautions:

-

Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation of vapors.

-

4-ethylphenol can cause skin and eye irritation. Avoid contact with skin and eyes.

-

The reaction is exothermic. Maintain the reaction temperature at 0°C during the addition of bromine to control the reaction rate and minimize the formation of byproducts.

Summary of Reaction Parameters

The following table summarizes the key parameters for various reported syntheses of this compound.

| Brominating Agent | Solvent | Temperature | Reaction Time | Yield | Purification Method | Reference |

| Bromine (Br₂) | Dichloromethane | 0°C | 5 min | 98% | Flash column chromatography | [1] |

| N-bromosuccinimide | Acetonitrile | Ambient | 24 h | - | Concentration and dilution | [1] |

| Bromine (Br₂) | Chloroform | 0°C | - | 52% | Flash column chromatography | [1] |

This guide provides a foundational understanding and a practical framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and analytical capabilities.

References

2-Bromo-4-ethylphenol CAS number and molecular weight

An In-Depth Technical Guide to 2-Bromo-4-ethylphenol

This technical guide provides a comprehensive overview of this compound, a halogenated phenol (B47542) of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis protocols, and analytical methodologies, with quantitative data presented for clarity and comparison.

Core Compound Properties

Molecular Formula: C₈H₉BrO[1]

Molecular Weight: 201.06 g/mol [1]

Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 64080-15-5 | [1][2] |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Synonyms | Phenol, 2-bromo-4-ethyl- | [2] |

Synthesis of this compound

The synthesis of this compound typically involves the electrophilic bromination of 4-ethylphenol (B45693). Various brominating agents and reaction conditions have been reported.

General Synthesis Workflow

The logical flow for the synthesis and purification of this compound is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Bromination using Bromine in Dichloromethane (B109758)

This protocol describes the synthesis of this compound via the bromination of 4-ethylphenol using elemental bromine in dichloromethane.

-

Materials:

-

4-ethylphenol

-

Dichloromethane (CH₂Cl₂)

-

Bromine (Br₂)

-

1 N Sodium Hydroxide (NaOH) solution

-

Water (H₂O)

-

Hexanes

-

Ethyl acetate (B1210297) (EtOAc)

-

-

Procedure:

-

Dissolve 4-ethylphenol (25g, 0.21 mol) in dichloromethane (125 mL) and cool the solution to 0°C.

-

Slowly add a solution of bromine (11.6 mL, 0.23 mol) to the cooled mixture.

-

After the addition is complete, stir the reaction mixture for 5 minutes.

-

Quench the reaction by adding 1 N NaOH solution.

-

Dilute the mixture with water and separate the organic and aqueous layers.

-

Concentrate the organic layer to obtain a crude oil.

-

Purify the crude product by flash column chromatography using a gradient of 0% to 5% ethyl acetate in hexanes to yield this compound as a clear oil (42g, 98% yield).[2]

-

Method 2: Bromination using N-Bromosuccinimide (NBS)

This alternative method utilizes N-bromosuccinimide as the brominating agent in acetonitrile (B52724).

-

Materials:

-

4-ethylphenol

-

Acetonitrile (ACN)

-

N-bromosuccinimide (NBS)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Dissolve 4-ethylphenol (1.0 g, 8.19 mmol) in acetonitrile (35 mL).

-

Add N-bromosuccinimide (1.58 g, 8.92 mmol) to the solution and stir the mixture under a nitrogen atmosphere at ambient temperature for 24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate.

-

Wash the combined organic phases with saturated aqueous sodium chloride, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.[2]

-

Potential Applications and Research Directions

While specific biological activities of this compound are not extensively documented, the broader class of bromophenols is recognized for its potential in drug discovery and materials science.[3] Halogenated phenols are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[4] The presence of a bromine atom can increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes.[3]

Future research on this compound could explore its potential in various applications, as illustrated in the diagram below.

Caption: Potential research and application areas for this compound.

Analytical Methods

The analysis of brominated phenols like this compound can be performed using standard chromatographic techniques. For a related compound, 4-bromo-2-ethylphenol, a reverse-phase HPLC method has been described.[5]

High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase column such as Newcrom R1.[5]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid can be used instead of phosphoric acid.[5]

-

Application: This method is suitable for the separation and analysis of the compound and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.[5]

This technical guide provides a foundational understanding of this compound. Further research into its biological activities and applications is warranted to fully explore its potential in drug development and other scientific fields.[3]

References

Spectroscopic Profile of 2-Bromo-4-ethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-ethylphenol, a key intermediate in various chemical syntheses. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. While a complete experimental dataset for this compound is not uniformly available across all techniques in public repositories, the following sections compile the available data and provide predicted values based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Proton NMR data for this compound has been reported.[1] The spectrum provides characteristic signals for the aromatic protons and the ethyl group substituent.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.28 | d | 2.4 | Ar-H |

| 7.03 | dd | 8.4, 2.4 | Ar-H |

| 6.92 | d | 8.4 | Ar-H |

| 5.34 | s | - | -OH |

| 2.56 | q | 7.6 | -CH₂- |

| 1.20 | t | 7.6 | -CH₃ |

¹³C NMR (Carbon NMR) Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| 150-155 | C-OH |

| 135-140 | C-Et |

| 130-135 | C-H |

| 130-135 | C-H |

| 115-120 | C-H |

| 110-115 | C-Br |

| 25-30 | -CH₂- |

| 15-20 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific IR spectrum for this compound is not available, the characteristic absorption bands can be predicted based on its functional groups.

| Predicted Wavenumber (cm⁻¹) | Functional Group |

| 3550-3200 (broad) | O-H stretch (phenol) |

| 3100-3000 | C-H stretch (aromatic) |

| 2970-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C stretch (aromatic ring) |

| 1260-1180 | C-O stretch (phenol) |

| 700-600 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

The molecular formula of this compound is C₈H₉BrO, with a molecular weight of approximately 201.06 g/mol .[1][2] The exact mass is 199.9837 Da.[2]

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 200 and an M+2 peak at m/z 202 of nearly equal intensity, which is characteristic of the presence of a single bromine atom. Common fragmentation patterns for similar phenolic compounds suggest the loss of the ethyl group (-29 amu) and the bromine atom (-79 or -81 amu).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on general procedures for the analysis of phenolic compounds and may require optimization for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: ~3-4 seconds

-

-

Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

-

Processing: Fourier transform the FID, phase correct, and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of liquid or solid this compound directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Processing: Collect the spectrum and perform a background subtraction.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction (Gas Chromatography - GC):

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol).

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

MS Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting the spectroscopic data for this compound.

References

Reactivity of the Bromine Atom in 2-Bromo-4-ethylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 2-Bromo-4-ethylphenol, a versatile building block in organic synthesis. The presence of the bromine atom, activated by the phenolic hydroxyl group and influenced by the ethyl substituent, allows for a wide range of transformations, particularly in the realm of transition metal-catalyzed cross-coupling reactions. This document details the key reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as the Ullmann condensation. For each reaction, a general mechanism is discussed, supplemented by detailed, adaptable experimental protocols and representative quantitative data from closely related substrates. Visualizations of the catalytic cycles are provided to facilitate a deeper understanding of the reaction pathways.

Introduction

This compound is a halogenated phenol (B47542) of significant interest in medicinal chemistry and materials science.[1] Its molecular structure, featuring a reactive bromine atom ortho to a hydroxyl group and para to an ethyl group, offers a unique platform for chemical diversification. The electron-donating nature of the hydroxyl and ethyl groups influences the electron density of the aromatic ring, thereby affecting the reactivity of the C-Br bond. This guide focuses on the key transformations of the bromine atom, which primarily involve its substitution or participation in coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

While specific experimental data for this compound is not extensively available in the public domain, this guide compiles and presents data from structurally analogous compounds to provide a robust predictive framework for its reactivity. The provided experimental protocols are generalized and should be optimized for specific applications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from simple precursors.[2] this compound is an excellent substrate for these reactions due to the reactivity of its C-Br bond towards oxidative addition to a palladium(0) catalyst.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] This reaction is widely used in the synthesis of biaryls, a common motif in pharmaceuticals.[5]

Mechanism: The catalytic cycle typically involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6]

Representative Experimental Data:

The following table summarizes representative data for the Suzuki-Miyaura coupling of related aryl bromides.

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (1.8) | Na₂CO₃ | [bmim]PF₆/H₂O | 100-105 | 1 | ~41 | [7][8] |

| 2-Bromo-4-fluorophenol | Phenylboronic acid | (L1)₂Pd(OAc)₂ (2) | K₂CO₃ | Aqueous | RT | < 1 | Quantitative | [9] |

| 4-Bromophenol | Phenylboronic acid | Pd on porous glass | Na₂CO₃ | Water | MW | - | High | [10] |

Experimental Protocol (General):

-

To a dry Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water).

-

Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[4][11][12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[1][13] This reaction is of great importance in the pharmaceutical industry for the synthesis of nitrogen-containing heterocycles and other bioactive molecules.[14]

Mechanism: The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[1][8]

Representative Experimental Data:

The following table presents representative data for the Buchwald-Hartwig amination of related aryl bromides.

| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | 1,4-Dioxane | 100 | 24 | 98 | [15] |

| 2-Bromo-4-fluorophenol | Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 100 | 12-24 | - | [9] |

| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/NHC (0.5) | - | tBuOK | Toluene | 85 | 0.5 | - | [16] |

Experimental Protocol (General):

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.

-

Add an anhydrous solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.[9]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[3][17] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[18]

Mechanism: The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper acetylide, and subsequent reductive elimination. The copper cycle involves the formation of the reactive copper acetylide species from the terminal alkyne and the copper(I) salt in the presence of the amine base.[3]

Representative Experimental Data:

The following table provides representative data for the Sonogashira coupling of various aryl bromides.

| Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromobenzonitrile | Phenylacetylene | P2 (2.5) | - | TMP | DMSO | RT | 2 | 92 | [13][17] |

| 4-Iodotoluene | Phenylacetylene | Pd on Al₂O₃ (5) | Cu₂O on Al₂O₃ (0.1) | - | THF/DMA | 75 | 72 | <2 (batch) | [19] |

| 2-Bromo-4-fluorophenol | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (1-5) | Et₃N | THF | 60 | - | - | [9] |

Experimental Protocol (General):

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Add an anhydrous solvent (e.g., THF) and a degassed amine base (e.g., triethylamine).

-

Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine, dry the organic layer, and concentrate.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[19] This reaction is a valuable tool for the formation of C-C bonds and is particularly useful for the synthesis of styrenyl compounds.[21]

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. The resulting Pd(II) complex then coordinates to the alkene, which subsequently undergoes migratory insertion into the Pd-C bond. A β-hydride elimination step then forms the substituted alkene product and a hydridopalladium complex. Finally, reductive elimination of HBr by a base regenerates the Pd(0) catalyst.[7][19]

Representative Experimental Data:

The following table shows representative data for the Heck reaction of various aryl bromides.

| Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Bromobenzene | Styrene | Pd EnCat | Na₂CO₃ | NMP | 150 | 3 | High | [3] |

| 2-Bromo-4-fluorophenol | Styrene | Pd(dba)₂ (2) | DIPEA | DMF | 80 | 24 | - | [9] |

| Methyl 4-bromobenzoate | Styrene | Pd(OAc)₂ | Tri-o-tolylphosphine | DMF/Et₃N | 110 | - | 45 | [22] |

Experimental Protocol (General):

-

To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., PPh₃), if required.

-

Evacuate and backfill the vessel with an inert gas.

-

Add a solvent (e.g., DMF or NMP), the alkene (1.2-1.5 equiv.), and a base (e.g., triethylamine (B128534) or Na₂CO₃).

-

Heat the reaction mixture with stirring (typically 80-140 °C).

-

Monitor the reaction progress by GC analysis.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

Copper-Catalyzed Coupling Reactions

Ullmann Condensation

The Ullmann condensation is a copper-promoted reaction for the formation of C-O, C-N, and C-S bonds. The reaction of an aryl halide with an alcohol or phenol to form a diaryl ether is a classic example. While traditionally requiring harsh conditions, modern modifications have made this reaction more practical.

Mechanism: The mechanism is thought to involve the formation of a copper(I) alkoxide or phenoxide, which then reacts with the aryl halide. The reaction can proceed through an oxidative addition-reductive elimination pathway or a nucleophilic aromatic substitution-type mechanism.[15]

Representative Experimental Data:

The following table provides representative data for the Ullmann condensation of aryl bromides with phenols.

| Aryl Bromide | Phenol | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aryl Bromides | Phenols | CuI | N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | - | Good to Excellent | |

| 2-Bromonaphthalene | p-Cresol | CuI (5) | PPh₃ (10) | K₂CO₃ | Toluene | 100 | 24 | 58.3 | [2] |

| Aryl Bromides | Phenols | Cu₂O nanocubes (0.1) | - | - | - | - | - | - | [22] |

Experimental Protocol (General):

-

To a reaction flask, add the copper catalyst (e.g., CuI, 5-10 mol%), a ligand (if necessary, e.g., N,N-dimethylglycine), and a base (e.g., Cs₂CO₃ or K₂CO₃).

-

Add this compound (1.0 equiv.), the desired phenol or alcohol (1.0-1.2 equiv.), and a solvent (e.g., dioxane or toluene).

-

Heat the mixture to reflux with stirring under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture, dilute with an organic solvent, and filter to remove inorganic salts.

-

Wash the filtrate with aqueous acid, base, and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or distillation.[2]

Conclusion

The bromine atom in this compound serves as a versatile handle for a variety of synthetic transformations, most notably palladium- and copper-catalyzed cross-coupling reactions. This guide has provided a detailed overview of the key reactions, including their mechanisms, representative experimental data from analogous systems, and adaptable protocols. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, along with the Ullmann condensation, offer a powerful toolkit for the synthesis of complex molecules derived from this compound. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their efforts to utilize this important building block in organic synthesis. Further experimental work on this compound itself will undoubtedly refine and expand upon the knowledge presented herein.

References

- 1. mdpi-res.com [mdpi-res.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 4. researchgate.net [researchgate.net]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. jeolusa.com [jeolusa.com]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Heck Reaction—State of the Art [mdpi.com]

- 21. Ullmann Reaction [organic-chemistry.org]

- 22. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

Health and Safety Considerations for Handling 2-Bromo-4-ethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations for the handling of 2-Bromo-4-ethylphenol. Due to the limited availability of specific toxicological data for this compound, this document incorporates safety protocols for structurally similar chemicals, such as other substituted phenols, to provide a comprehensive safety framework. All procedures should be conducted with a thorough understanding of the potential hazards and in strict adherence to institutional and regulatory guidelines.

Hazard Identification and Classification

GHS Hazard Statements for a Structurally Similar Compound (2-Bromo-4-methylphenol): [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C8H9BrO | [2] |

| Molecular Weight | 201.06 g/mol | [2][3] |

| CAS Number | 64080-15-5 | [2][3] |

| Appearance | Clear oil | [4] |

Toxicological Data

Specific quantitative toxicological data for this compound, such as LD50 (median lethal dose) or LC50 (median lethal concentration), is not available in the public domain. Researchers should handle this compound as potentially toxic.

| Parameter | Value | Reference |

| Acute Oral Toxicity | Data not available | |

| Acute Dermal Toxicity | Data not available | |

| Acute Inhalation Toxicity | Data not available | |

| Skin Corrosion/Irritation | Expected to be an irritant | [1] |

| Serious Eye Damage/Irritation | Expected to be a serious irritant | [1] |

| Respiratory or Skin Sensitization | Data not available | |

| Germ Cell Mutagenicity | Data not available | |

| Carcinogenicity | Data not available | |

| Reproductive Toxicity | Data not available | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [1] |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | |

| Aspiration Hazard | Data not available |

Experimental Protocols

Risk Assessment and Handling Workflow

A thorough risk assessment must be conducted before any work with this compound. The following workflow outlines the key steps for safe handling.

References

Methodological & Application

Application Notes and Protocols: Selective Bromination of 4-ethylphenol to 2-Bromo-4-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the selective ortho-bromination of 4-ethylphenol (B45693) to yield 2-Bromo-4-ethylphenol, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Three distinct methods are presented, utilizing different brominating agents and reaction conditions to achieve high yields and selectivity. These protocols are designed to be readily implemented in a laboratory setting. Quantitative data, including reaction yields and spectroscopic information, are summarized for comparative analysis.

Introduction

The targeted functionalization of aromatic rings is a cornerstone of modern organic synthesis. Specifically, the selective introduction of a bromine atom at the ortho position of a phenol (B47542) offers a versatile handle for subsequent cross-coupling reactions and other transformations. This compound is a key building block in the development of various biologically active molecules. The hydroxyl group of the phenol directs electrophilic substitution to the ortho and para positions. Since the para position is occupied by an ethyl group in the starting material, bromination will preferentially occur at one of the ortho positions. This application note details three reliable protocols for this transformation, offering flexibility in reagent choice and reaction setup.

Data Presentation

| Protocol | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Spectroscopic Data (¹H NMR) |

| 1 | Bromine (Br₂) | Dichloromethane (B109758) (CH₂Cl₂) | 0 | 5 min | 98% | δ 7.28 (s, 1H), 7.03 (d, J=8.3 Hz, 1H), 6.93 (d, J=8.3 Hz, 1H), 5.36 (s, 1H), 2.58 (q, J=7.5 Hz, 2H), 1.20 (t, J=7.6 Hz, 3H) |

| 2 | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) (ACN) | Room Temp. | 24 h | 61% | δ 7.28 (d, J=2.4 Hz, 1H), 7.03 (dd, J₁=2.4 Hz, J₂=8.4 Hz, 1H), 6.92 (d, J=8.4 Hz, 1H), 5.34 (s, 1H), 2.56 (q, J=7.6 Hz, 2H), 1.20 (t, J=7.6 Hz, 3H) |

| 3 | Bromine (Br₂) with NaHCO₃ | Chloroform (B151607) (CHCl₃) | 0 | Not Specified | Not Specified | Not Specified |

Experimental Protocols

Protocol 1: Bromination with Bromine in Dichloromethane

This protocol offers a rapid and high-yielding method for the synthesis of this compound.

Materials:

-

4-ethylphenol

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate (B1210297)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Dissolve 4-ethylphenol (e.g., 25 g, 0.21 mol) in dichloromethane (125 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of bromine (e.g., 11.6 mL, 0.23 mol) in dichloromethane dropwise to the cooled solution over a period of 15-20 minutes while stirring.

-

After the addition is complete, stir the reaction mixture for an additional 5 minutes at 0°C.

-

Quench the reaction by the slow addition of 1 M NaOH solution until the reddish color of bromine disappears.

-

Transfer the mixture to a separatory funnel and dilute with deionized water.

-

Separate the organic layer, and wash it with deionized water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an orange oil.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of 0% to 5% ethyl acetate in hexanes to yield this compound as a clear oil.[1]

Protocol 2: Bromination with N-Bromosuccinimide in Acetonitrile

This method provides an alternative to using elemental bromine, which can be advantageous in terms of handling and safety.

Materials:

-

4-ethylphenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN), dry

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

Equipment:

-

Schlenk flask or round-bottom flask with a nitrogen inlet

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

To a solution of 4-ethylphenol (e.g., 1.0 g, 8.19 mmol) in dry acetonitrile (35 mL) in a flask under a nitrogen atmosphere, add N-bromosuccinimide (1.58 g, 8.92 mmol).

-

Stir the mixture at ambient temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Dilute the residue with deionized water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic phases with saturated aqueous sodium chloride, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a mobile phase of hexanes:ethyl acetate (95:5) to yield the title compound.[1]

Protocol 3: General Procedure for Bromination of 4-Alkylphenols

This protocol is a general method applicable to 4-alkylphenols and utilizes sodium bicarbonate as an acid scavenger.

Materials:

-

4-ethylphenol

-

Chloroform (CHCl₃)

-

Sodium hydrogencarbonate (NaHCO₃)

-

Bromine (Br₂)

-

Petroleum ether

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Distillation apparatus or column chromatography system

Procedure:

-

To a solution of 4-ethylphenol (e.g., 20 mmol) in chloroform (20 mL), add sodium hydrogencarbonate (e.g., 2 g, 24 mmol).

-

Cool the resulting suspension to 0°C in an ice bath.

-

While vigorously stirring the suspension, slowly add a solution of bromine (e.g., 1.12 mL, 22 mmol) in chloroform (8 mL) dropwise.

-

Monitor the completion of the reaction by TLC.

-

Once the reaction is complete, filter the suspension to remove the solids.

-

Rinse the filter cake with chloroform (e.g., 50 mL).

-

Combine the organic filtrates and evaporate the solvent under reduced pressure.

-

The final product can be purified either by distillation under reduced pressure or by column chromatography using a petroleum ether:ethyl acetate (9:1) eluent.[1]

Spectroscopic Data of this compound

-

¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J=2.4 Hz, 1H, Ar-H), 7.03 (dd, J₁=8.4 Hz, J₂=2.4 Hz, 1H, Ar-H), 6.92 (d, J=8.4 Hz, 1H, Ar-H), 5.34 (s, 1H, -OH), 2.56 (q, J=7.6 Hz, 2H, -CH₂-), 1.20 (t, J=7.6 Hz, 3H, -CH₃).[1]

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the bromination of 4-ethylphenol and the logical relationship of the key steps.

Caption: General experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Bromo-4-ethylphenol in Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable for synthesizing a variety of 4-ethyl-biphenyl-2-ol derivatives, which are important scaffolds in medicinal chemistry and materials science. The protocols and data presented herein are designed to serve as a robust starting point for reaction optimization and methodology development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] The reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a base.[2][3] this compound is a useful substrate for this transformation, allowing for the introduction of various aryl and heteroaryl substituents at the 2-position of the phenol (B47542) ring. The resulting 4-ethyl-[1,1'-biphenyl]-2-ol and its derivatives are of significant interest in drug discovery due to their diverse pharmacological activities.[4][5]

Reaction Principle: The Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.[2]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by the base.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Quantitative Data Summary

The following tables provide representative data for Suzuki coupling reactions of 2-bromo-phenols with various arylboronic acids. While specific data for this compound is limited in the literature, the conditions and yields presented for analogous substrates serve as a valuable guide for reaction optimization.

Table 1: Reaction Conditions for Suzuki Coupling of 2-Bromo-Phenols with Phenylboronic Acid

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 80 | 15 | 82 | [6] |

| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 80 | 12 | ~95 | [7] |

| 3 | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | H₂O | 150 (MW) | 0.17 | >90 | [8] |

| 4 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | High | [3] |

Table 2: Influence of Boronic Acid Structure on Yield

(Representative conditions based on Pd(PPh₃)₄ catalyst, Na₂CO₃ base, in Toluene/H₂O at 80-100°C)

| Entry | Boronic Acid | Expected Yield Range (%) | Notes |

| 1 | Phenylboronic acid | 80-95 | Standard coupling partner. |

| 2 | 4-Methoxyphenylboronic acid | 85-98 | Electron-donating groups often enhance yield. |

| 3 | 4-Trifluoromethylphenylboronic acid | 75-90 | Electron-withdrawing groups may require longer reaction times. |

| 4 | 2-Tolylboronic acid | 70-85 | Steric hindrance from ortho-substituents can lower the yield.[9] |

| 5 | 3-Furylboronic acid | 70-90 | Heteroaryl boronic acids are generally well-tolerated. |

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a widely applicable method for the coupling of aryl bromides.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

-

Toluene and Water (e.g., 4:1 ratio) or 1,4-Dioxane and Water (e.g., 4:1 ratio)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask.

-

Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to this compound.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.[8]

Materials:

-

Same as Protocol 1, with a microwave-safe reaction vessel.

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system.

-

Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).

-

Work-up and Purification: Follow steps 7 and 8 from Protocol 1.

Applications in Drug Development

The 4-ethyl-biphenyl-2-ol scaffold synthesized via this Suzuki coupling reaction is a key structural motif in a variety of pharmacologically active compounds. The biphenyl (B1667301) core provides a rigid framework that can be appropriately substituted to interact with biological targets.

-

Antimicrobial and Antifungal Agents: Biphenyl derivatives have shown promising activity against various bacterial and fungal strains.[5]

-

Antioxidant Activity: The phenolic hydroxyl group in the biphenyl structure can act as a radical scavenger, imparting antioxidant properties to the molecule.[10]

-

Anti-inflammatory Agents: Some biphenyl compounds have been investigated for their anti-inflammatory effects.[10]

-

Sodium Channel Blockers: Certain biphenyl derivatives have been identified as potent sodium channel blockers, with potential applications in the treatment of neuropathic pain.[11]

-

Anticancer Agents: The biphenyl scaffold is present in numerous compounds that have been evaluated for their anticancer activity.[12]

The ability to readily synthesize a diverse library of 4-ethyl-biphenyl-2-ol derivatives using the Suzuki coupling of this compound makes this a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Butyl 2-(4-[1.1'-biphenyl]-4-yl-1H-imidazol-2-yl)ethylcarbamate, a potent sodium channel blocker for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-Bromo-4-ethylphenol in the Synthesis of Pharmaceutical Intermediates

Abstract

2-Bromo-4-ethylphenol is a versatile halogenated phenolic compound that serves as a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive bromine atom, a nucleophilic hydroxyl group, and an ethyl substituent, offers multiple avenues for chemical modification. This positions this compound as a key starting material for the preparation of various pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in two critical types of transformations relevant to pharmaceutical synthesis: Suzuki-Miyaura cross-coupling for the formation of biaryl structures and Williamson ether synthesis for the generation of aryloxy ethers. These structural motifs are prevalent in a wide range of therapeutic agents, including kinase inhibitors, receptor antagonists, and beta-blockers.

Introduction

Halogenated phenols are a well-established class of intermediates in the pharmaceutical industry due to their synthetic versatility. The bromine atom in this compound is particularly useful as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The phenolic hydroxyl group can be readily alkylated or acylated to introduce further diversity. The ethyl group can influence the pharmacokinetic properties of the final active pharmaceutical ingredient (API) by modulating lipophilicity.

This application note will detail proposed synthetic routes to key pharmaceutical intermediate scaffolds starting from this compound. While direct synthesis of a currently marketed drug from this specific starting material is not prominently documented in publicly available literature, the protocols provided are based on well-established and widely practiced synthetic methodologies for analogous compounds.

Key Applications and Synthetic Protocols

Suzuki-Miyaura Cross-Coupling: Synthesis of Biaryl Intermediates

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an aryl halide and an organoboron compound. This reaction is extensively used in the pharmaceutical industry to construct biaryl scaffolds, which are common in many drugs, including kinase inhibitors and angiotensin II receptor blockers. This compound can be employed as the aryl halide partner in such couplings.

Application: Synthesis of 2'-Aryl-4-ethylphenol derivatives, which are potential precursors for kinase inhibitors or other biologically active molecules.

Reaction Scheme:

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| This compound | 201.06 | 1.0 | 201 mg |

| Pyridine-3-boronic acid | 122.92 | 1.2 | 147 mg |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |

| 1,4-Dioxane (B91453) (anhydrous) | - | - | 5 mL |

| Water (degassed) | - | - | 1 mL |

Procedure:

-

To a dry 25 mL Schlenk flask, add this compound (201 mg, 1.0 mmol), Pyridine-3-boronic acid (147 mg, 1.2 mmol), and Potassium Carbonate (276 mg, 2.0 mmol).

-

Add a magnetic stir bar to the flask.

-

Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under a positive flow of the inert gas.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate (B1210297) as the eluent.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: Hexane/Ethyl Acetate gradient) to afford the pure 4-Ethyl-2-(pyridin-3-yl)phenol.

Expected Yield: 75-85%

Quantitative Data Summary (Suzuki-Miyaura Coupling):

| Coupling Partner | Catalyst Loading (mol%) | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| Pyridine-3-boronic acid | 5 | K₂CO₃ | Dioxane/Water (5:1) | 90 | 12 | 75-85 |

| Phenylboronic acid | 5 | K₂CO₃ | Dioxane/Water (5:1) | 90 | 12 | 80-90 |

| 4-Methoxyphenylboronic acid | 5 | Cs₂CO₃ | Toluene (B28343)/Ethanol/Water (4:1:1) | 100 | 10 | 82-92 |

Diagram of Suzuki-Miyaura Coupling Workflow:

Suzuki-Miyaura cross-coupling experimental workflow.

Williamson Ether Synthesis: Synthesis of Aryloxypropanolamine Intermediates

The Williamson ether synthesis is a classical and reliable method for forming ethers from an alkoxide and an organohalide. In pharmaceutical synthesis, this reaction is frequently used to prepare aryloxypropanolamine intermediates, which are the core structure of most beta-blockers.[1][2] this compound can serve as the phenolic starting material in this synthesis.

Application: Synthesis of 1-(2-bromo-4-ethylphenoxy)-2,3-epoxypropane, a key intermediate for beta-blocker analogues.

Reaction Scheme:

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| This compound | 201.06 | 10.0 | 2.01 g |

| Epichlorohydrin (B41342) | 92.52 | 15.0 | 1.39 g (1.18 mL) |

| Sodium Hydroxide (B78521) (NaOH) | 40.00 | 12.0 | 0.48 g in 5 mL H₂O |

| Tetrabutylammonium bromide (TBAB) | 322.37 | 1.0 | 322 mg |

| Toluene | - | - | 20 mL |

Procedure:

-

In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser, dissolve this compound (2.01 g, 10.0 mmol) and Tetrabutylammonium bromide (322 mg, 1.0 mmol) in toluene (20 mL).

-

Add epichlorohydrin (1.18 mL, 15.0 mmol) to the mixture.

-

Heat the mixture to 60 °C with stirring.

-

Slowly add the sodium hydroxide solution (0.48 g in 5 mL of water) dropwise over 30 minutes, maintaining the temperature at 60-65 °C.

-

After the addition is complete, continue stirring the reaction mixture at 65 °C for 4 hours.

-

Monitor the reaction by TLC (Hexane:Ethyl Acetate 8:2).

-

After completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and separate the organic layer.

-

Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 1-(2-bromo-4-ethylphenoxy)-2,3-epoxypropane can be used in the next step without further purification or can be purified by vacuum distillation.

Expected Yield: >90%

Quantitative Data Summary (Williamson Ether Synthesis):

| Alkylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Epichlorohydrin | NaOH | TBAB | Toluene | 65 | 4 | >90 |

| Ethyl bromoacetate | K₂CO₃ | None | Acetone | Reflux | 6 | 85-95 |

Diagram of Williamson Ether Synthesis Logical Relationship:

Logical steps in the synthesis of a beta-blocker intermediate.

Signaling Pathway Visualization

The biaryl and aryloxypropanolamine intermediates synthesized from this compound are scaffolds for molecules that can target various signaling pathways. For instance, many kinase inhibitors target pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. Beta-blockers target the beta-adrenergic signaling pathway.

Diagram of a Simplified Kinase Inhibitor Action on the MAPK/ERK Pathway:

Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor.

Conclusion

This compound is a highly adaptable starting material for the synthesis of valuable pharmaceutical intermediates. The protocols outlined in this document for Suzuki-Miyaura coupling and Williamson ether synthesis demonstrate its utility in creating complex molecular architectures, such as biaryl and aryloxypropanolamine scaffolds. These intermediates are foundational for the development of a variety of therapeutic agents. The provided experimental procedures and data serve as a practical guide for researchers in medicinal chemistry and drug development to leverage the synthetic potential of this compound.

References

Application Notes and Protocols for the Synthesis of 2-Bromo-4-ethylphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for the synthesis of 2-Bromo-4-ethylphenol and its derivatives. This document is intended to guide researchers in the preparation of these compounds for further investigation into their biological activities, including potential applications in anticancer and neuroprotective therapies.

Introduction

This compound is a substituted phenolic compound that serves as a versatile starting material for the synthesis of a variety of derivatives. The presence of the bromine atom and the hydroxyl group allows for functionalization at multiple sites, leading to the generation of diverse molecular architectures. Research has indicated that bromophenol derivatives possess a range of biological activities, including anticancer, and enzyme inhibitory properties. This document outlines the synthesis of the parent compound and selected ether, ester, and Schiff base derivatives, along with their characterization data.

Synthesis of this compound

The foundational step for producing derivatives is the efficient synthesis of this compound. This is typically achieved through the electrophilic bromination of 4-ethylphenol (B45693).

Experimental Protocol: Bromination of 4-Ethylphenol

Materials:

-

4-Ethylphenol

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

1N Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

In a round-bottom flask, dissolve 4-ethylphenol (1.0 eq) in dichloromethane.

-

Cool the solution to 0°C using an ice bath and begin stirring.

-

Slowly add a solution of bromine (1.1 eq) in dichloromethane dropwise to the cooled solution.

-

After the addition is complete, continue to stir the reaction mixture at 0°C for 5 minutes.

-

Quench the reaction by adding 1N NaOH solution.

-

Transfer the mixture to a separatory funnel and dilute with water.

-